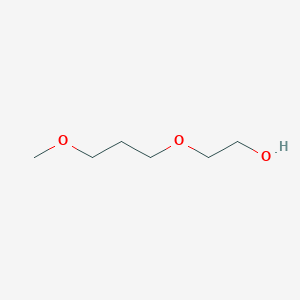

2-(3-Methoxypropoxy)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Methoxypropoxy)ethan-1-ol is a chemical compound with the molecular formula C6H14O3 and a molecular weight of 134.17 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H14O3/c1-8-4-2-5-9-6-3-7/h7H,2-6H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, alcohols like this compound generally undergo reactions such as dehydration to form alkenes .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, density, and solubility are not available.Wissenschaftliche Forschungsanwendungen

Chemistry and Environmental Impact of Methoxyphenols

Methoxyphenols, to which 2-(3-Methoxypropoxy)ethan-1-ol is related, have been extensively studied for their atmospheric reactivity and potential as biomass burning tracers. These compounds are significant for their roles in air quality and environmental chemistry. The atmospheric reactivity of methoxyphenols includes their interactions with radicals, leading to secondary organic aerosol (SOA) formation. The review by Liu, Chen, and Chen (2022) provides a comprehensive overview of the gas-phase, particle-phase, and aqueous-phase reactions of methoxyphenols. Their degradation pathways predominantly involve reactions with OH and NO3 radicals, which significantly contribute to SOA formation potentials. Understanding the kinetics, mechanisms, and SOA formation from methoxyphenols is crucial for assessing the environmental impact of biomass burning and developing strategies to mitigate its effects on air quality (Liu, Chen, & Chen, 2022).

Applications in Polymer Science

The development of conducting polymers for use in organic electronic devices such as solar cells, light-emitting diodes (LEDs), and field-effect transistors has highlighted the importance of materials like Poly(3,4‐ethylenedioxythiophene): poly(styrenesulfonic acid) (PEDOT:PSS). These polymers are favored for their high transparency, tunable conductivity, good film-forming properties, and thermal stability. Shi et al. (2015) reviewed various physical and chemical methods to enhance the electrical conductivity of PEDOT:PSS, discussing the mechanisms behind conductivity improvement and the applications of these high-performance PEDOT:PSS films. This research underscores the potential of methoxyphenol-related compounds in advancing organic electronic materials and technologies (Shi, Liu, Jiang, & Xu, 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-methoxypropoxy)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-8-4-2-5-9-6-3-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIOSNBPOLUPST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-(2,2-diethoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2680380.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2680382.png)

![4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2680383.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2680391.png)